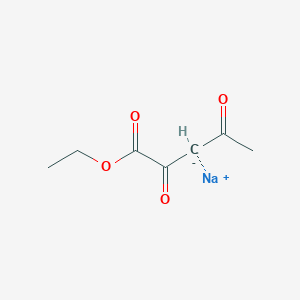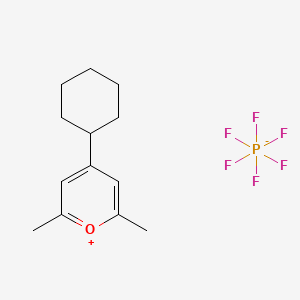
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is a chemical compound known for its unique structure and properties. It is a member of the pyrylium family, which are six-membered aromatic heterocycles containing an oxygen atom. The compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with phosphorus pentafluoride to yield the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its aromatic structure allows it to participate in π-π interactions, which are crucial for its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclohexyl-2,6-dimethylpyrylium tetrafluoroborate
- 4-Cyclohexyl-2,6-dimethylpyrylium perchlorate
- 4-Cyclohexyl-2,6-dimethylpyrylium triflate
Uniqueness
4-Cyclohexyl-2,6-dimethylpyrylium hexafluorophosphate is unique due to its hexafluorophosphate anion, which imparts specific properties such as high stability and solubility in various solvents. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
84282-38-2 |
|---|---|
Fórmula molecular |
C13H19F6OP |
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
4-cyclohexyl-2,6-dimethylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H19O.F6P/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;1-7(2,3,4,5)6/h8-9,12H,3-7H2,1-2H3;/q+1;-1 |
Clave InChI |
ODUSIOUBYFAULN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[O+]1)C)C2CCCCC2.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
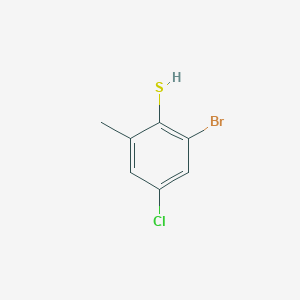



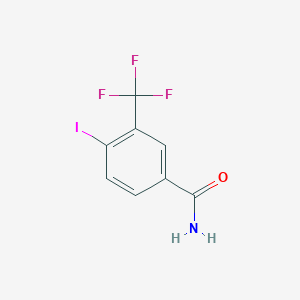
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)


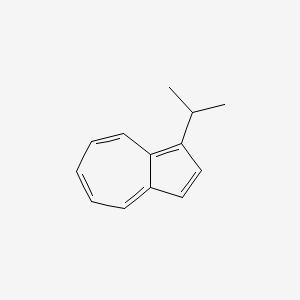
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

